3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

Descripción

International Union of Pure and Applied Chemistry Name Derivation and Structural Validation

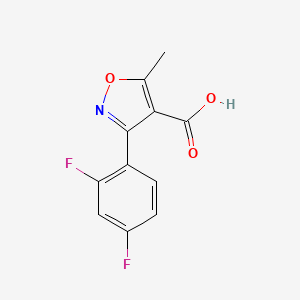

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. This nomenclature follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds and reflects the precise structural arrangement of functional groups within the molecular framework. The name construction begins with the heterocyclic core system, designated as 1,2-oxazole, which represents the five-membered ring containing one nitrogen atom at position 2 and one oxygen atom at position 1.

The positional numbering system for this isoxazole derivative follows the Hantzsch-Widman nomenclature conventions, where the oxygen atom receives the lowest possible number in the ring system. The substitution pattern indicates three distinct functional modifications to the basic isoxazole framework: a 2,4-difluorophenyl group at position 3, a methyl substituent at position 5, and a carboxylic acid functionality at position 4. This arrangement creates a fully substituted isoxazole ring with no available positions for additional substitution.

The structural validation of this nomenclature is confirmed through multiple chemical identifiers. The Simplified Molecular Input Line Entry System representation shows CC1=C(C(=NO1)C2=C(C=C(C=C2)F)F)C(=O)O, which accurately depicts the connectivity pattern described in the International Union of Pure and Applied Chemistry name. The International Chemical Identifier string InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) provides additional structural confirmation, encoding the complete molecular graph including stereochemical information.

Chemical Abstracts Service Registry Number Analysis and Cross-Referencing

Propiedades

IUPAC Name |

3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXLDOWHTKNCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with enhanced properties, such as increased chemical resistance and stability.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the phenyl ring enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid, highlighting differences in substituents, molecular formulas, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity: Halogenation: Chlorine and bromine substituents (e.g., 3-(2-chlorophenyl) and 3-(2-bromophenyl) analogs) increase lipophilicity and may enhance membrane permeability but reduce metabolic stability compared to fluorinated derivatives . Fluorination: The 2,4-difluorophenyl and 4-fluorophenyl groups improve metabolic resistance to oxidative degradation due to fluorine’s strong C-F bonds, a feature critical in drug design .

Synthetic Pathways :

- Carboxylic acid derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) are often synthesized via HBTU/DIPEA-mediated coupling reactions, followed by recrystallization (MeOH/H₂O) .

- Ester analogs (e.g., ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate) serve as protected intermediates for further functionalization .

Agrochemical Candidates: Dichlorophenyl and trifluoromethyl-substituted analogs may exhibit herbicidal or fungicidal properties due to their enhanced stability and lipophilicity .

Research Findings and Trends

- Structure-Activity Relationships (SAR): Minor substituent changes significantly alter bioactivity.

Actividad Biológica

3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H7F2NO3

- Molecular Weight : 239.18 g/mol

- CAS Number : 334971-42-5

The compound features a fluorinated phenyl ring and a carboxylic acid functional group, which contribute to its stability and reactivity. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for various pharmacological applications.

Synthesis Methods

The synthesis of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through the reaction between nitrile oxides and alkynes.

- Introduction of the Fluorophenyl Group : A Suzuki-Miyaura coupling reaction is commonly used to attach the 2,4-difluorophenyl group.

- Carboxylation : The carboxylic acid group is introduced via a carboxylation reaction using carbon dioxide as a carbon source.

The biological activity of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's binding capacity to enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, including:

- Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against several pathogens.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α.

In Vitro Studies

Several studies have evaluated the biological activity of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid in vitro:

- In one study, the compound demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cultures, indicating its potential as an anti-inflammatory agent .

- Another investigation highlighted its ability to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting immunosuppressive properties .

Case Studies

- Immunosuppressive Properties :

- Antiproliferative Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid | Contains fluorine and carboxylic acid | Antimicrobial, anti-inflammatory |

| 3-(2,4-Difluorophenyl)-5-methylisoxazole | Lacks carboxylic acid | Reduced reactivity |

| 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-methanol | Contains hydroxyl group | Altered solubility and reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives. For example, reacting ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride in ethanol under reflux yields the isoxazole ring. Subsequent hydrolysis with NaOH (2M, 80°C, 4h) converts the ester to the carboxylic acid. Optimization includes monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjusting stoichiometry to minimize by-products like uncyclized intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (95:5 to 60:40 over 20 min) to assess purity (>95% as per industry standards) .

- NMR : Confirm substituent positions (e.g., ¹⁹F NMR for fluorine atoms at C2 and C4 of the phenyl ring; δ ≈ -110 to -120 ppm for ortho-fluorine) .

- Melting Point : Compare observed mp (e.g., 182–185°C) with literature values to detect impurities .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO or PBS at pH 7.4). Stability tests should include:

- pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to identify hydrolysis products.

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, especially given the fluorophenyl group’s reactivity .

Advanced Research Questions

Q. How do substituent positions (2,4-difluoro vs. chloro or methoxy) on the phenyl ring influence the compound’s bioactivity?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:

- Syntize analogs (e.g., 3-(2-chloro-4-fluorophenyl or 3-methoxyphenyl derivatives) .

- Test inhibitory activity against target enzymes (e.g., dihydroorotate dehydrogenase, DHODH, linked to immunomodulation) via IC₅₀ assays. Fluorine’s electronegativity may enhance binding affinity compared to bulkier chloro/methoxy groups .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

- Reproducibility Checks : Replicate assays across labs using standardized protocols (e.g., ATP quantification in cell viability assays).

- By-Product Analysis : Use LC-MS to identify trace impurities (e.g., methyl ester derivatives from incomplete hydrolysis) that could skew results .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Model the compound’s interaction with target proteins (e.g., COX-2) using AutoDock Vina. Focus on fluorine’s role in hydrogen bonding.

- ADMET Prediction : Use tools like SwissADME to predict logP (aim for <3 to enhance bioavailability) and cytochrome P450 interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.